6-Hydroxy-5-(naphthalen-2-YL)nicotinic acid
Description
Significance of Nicotinic Acid Derivatives in Synthetic Chemistry
Nicotinic acid, also known as niacin or vitamin B3, is a pyridine-3-carboxylic acid. wikipedia.org Its derivatives are a class of heterocyclic compounds that are of significant interest in various fields of chemical research. chemistryjournal.net The pyridine (B92270) ring, an aromatic heterocycle containing a nitrogen atom, imparts specific electronic and structural characteristics. This nitrogen atom can influence the molecule's reactivity and its ability to participate in hydrogen bonding and coordination with metal ions. nih.gov
In synthetic chemistry, nicotinic acid derivatives serve as versatile building blocks for the construction of more complex molecules. researchgate.net The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing a handle for further molecular elaboration. researchgate.net The pyridine ring itself can undergo various substitution reactions, allowing for the introduction of additional functionalities at different positions. chemistryjournal.net Researchers have explored nicotinic acid derivatives for their potential applications in medicinal chemistry, with studies investigating their anti-inflammatory, analgesic, and antioxidant properties. chemistryjournal.netresearchgate.netnih.gov
Role of Naphthalene (B1677914) Moiety in Complex Organic Molecules
Naphthalene is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. nbinno.comwikipedia.org This extended π-electron system gives naphthalene and its derivatives distinct photophysical and electronic properties. The incorporation of a naphthalene moiety into a larger molecule can significantly influence its characteristics, including its fluorescence, thermal stability, and intermolecular interactions. ijrpr.com
In the context of complex organic molecules, the naphthalene group can serve several roles. It can act as a rigid, planar scaffold to control the spatial orientation of other functional groups. ijrpr.com Its aromatic nature allows it to participate in π-π stacking interactions, which are crucial in the self-assembly of supramolecular structures. vulcanchem.com Furthermore, naphthalene derivatives are key intermediates in the synthesis of dyes, pigments, and pharmaceuticals. ijrpr.comalfa-chemistry.com The reactivity of the naphthalene ring system allows for electrophilic substitution reactions, enabling the introduction of a wide array of substituents. nbinno.com
Overview of Pyridine Carboxylic Acid Systems in Chemical Science
Pyridine carboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with one or more carboxyl groups. wikipedia.org The position of the carboxylic acid group on the pyridine ring gives rise to different isomers with distinct properties, namely picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). wikipedia.org
These systems are of fundamental importance in coordination chemistry, where they can act as ligands for a wide range of metal ions. researchgate.net The combination of a nitrogen atom within the ring and the carboxylic acid group allows for various coordination modes. researchgate.net In materials science, pyridine carboxylic acid derivatives are used to construct metal-organic frameworks (MOFs) and coordination polymers with potential applications in gas storage, catalysis, and sensing. rsc.org The ability of the carboxylic acid to form strong hydrogen bonds and the pyridine nitrogen to act as a hydrogen bond acceptor also makes these systems important in the study of crystal engineering and the formation of co-crystals and molecular salts. rsc.org
Contextualizing 6-Hydroxy-5-(naphthalen-2-YL)nicotinic Acid within Modern Organic Synthesis
The compound this compound is a molecule that brings together the key features of a nicotinic acid scaffold, a naphthalene moiety, and a hydroxyl group. The synthesis of such a molecule would likely involve multi-step reaction sequences common in modern organic synthesis.
While specific research on "this compound" is not extensively documented in publicly available literature, its structural components suggest several areas of potential interest. The presence of the nicotinic acid core provides a platform for derivatization and biological screening. The naphthalene group introduces a bulky, aromatic substituent that could influence the molecule's conformational preferences and its interactions with biological targets or other molecules. The hydroxyl group at the 6-position of the pyridine ring can participate in hydrogen bonding and may alter the electronic properties of the pyridine system.
The synthesis of related compounds, such as 6-hydroxy-5-nitronicotinic acid, has been reported, often involving the nitration of 6-hydroxynicotinic acid. guidechem.comgoogle.com This suggests that functionalization of the 6-hydroxynicotinic acid core is a feasible synthetic strategy. The introduction of the naphthalene group at the 5-position would likely require a cross-coupling reaction, a cornerstone of modern organic synthesis.
Table 1: Properties of Structurally Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| 5-(Naphthalen-2-YL)nicotinic acid | C₁₆H₁₁NO₂ | 249.26 | Nicotinic acid, Naphthalene |
| 2-Hydroxy-5-(naphthalen-2-YL)isonicotinic acid | C₁₆H₁₁NO₃ | 265.27 | Isonicotinic acid, Naphthalene, Hydroxyl group |
| 6-Hydroxy-5-nitronicotinic acid | C₆H₄N₂O₅ | 184.11 | Nicotinic acid, Hydroxyl group, Nitro group |
This table is generated based on data for structurally similar compounds to provide a comparative context.
Structure
3D Structure
Properties
IUPAC Name |
5-naphthalen-2-yl-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15-14(8-13(9-17-15)16(19)20)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPQXWCZBIQIKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CNC3=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687671 | |
| Record name | 5-(Naphthalen-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261920-90-4 | |
| Record name | 5-(Naphthalen-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Hydroxy 5 Naphthalen 2 Yl Nicotinic Acid and Its Precursors
Strategic Approaches to the Core Nicotinic Acid Framework
The construction of the substituted nicotinic acid core is a critical first step. Various modern synthetic methods can be employed to build the pyridine (B92270) ring with the required hydroxylation and carboxylation pattern.
Multi-component reactions (MCRs) offer an efficient pathway to complex molecular scaffolds from simple starting materials in a single step, enhancing atom economy and reducing synthetic effort. While a direct MCR for 6-hydroxy-5-(naphthalen-2-yl)nicotinic acid is not explicitly reported, analogous structures can be assembled using MCRs, which could then be further functionalized. For instance, a Hantzsch-type pyridine synthesis could theoretically be adapted. This would involve the condensation of an aldehyde, a β-ketoester, and an ammonia (B1221849) source to form a dihydropyridine, which is subsequently oxidized to the pyridine ring. The strategic choice of a β-ketoester and an aldehyde containing precursors to the hydroxyl and carboxyl groups, or groups that can be converted to them, would be crucial.
A modern variation involves a one-pot, three-component synthesis of 5-aryldeazaalloxazines, which are structurally related to nicotinic acid derivatives. This reaction proceeds with N,N-dimethylbarbituric acid, an aromatic aldehyde, and aniline, showcasing the power of MCRs in constructing complex heterocyclic systems. chemistryviews.org
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |
| Aryl(or heteroaryl)glyoxal monohydrates | 1,3-dimethylbarbituric acid | Alkyl isocyanides | ZrOCl2·8H2O, water, 50°C | 5-aroyl-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones | nih.gov |
| N,N-dimethylbarbituric acid | Aromatic aldehyde | Aniline | DMSO, 130°C | 5-aryldeazaalloxazines | chemistryviews.org |
Cyclization reactions are a cornerstone of heterocyclic synthesis. For the nicotinic acid framework, a [4+2] cycloaddition approach is a plausible strategy. For example, vinylallenes can react with sulfonyl cyanides in a Diels-Alder reaction to form isopyridine cycloadducts, which can then be converted to highly substituted pyridines. acs.org By carefully designing the vinylallene and sulfonyl cyanide starting materials, it may be possible to introduce the necessary functional groups that can be later converted to the hydroxyl and carboxylic acid moieties.
Another powerful method is the formal (3+3) cycloaddition of enamines with unsaturated aldehydes or ketones. This organocatalyzed reaction provides a practical route to tri- or tetrasubstituted pyridines, demonstrating high functional group tolerance. acs.org
| Reaction Type | Reactants | Conditions | Product | Reference |
| [4+2] Cycloaddition | Vinylallenes, Arylsulfonyl cyanides | Heat or base | 2-Sulfonylpyridines | acs.org |
| Formal (3+3) Cycloaddition | Enamines, Enals/Ynals/Enones | Organocatalyst | Substituted Pyridines | acs.org |
Often, the most practical approach is to start with a pre-formed, simpler pyridine derivative and introduce the desired functional groups through interconversions. solubilityofthings.com For the synthesis of the target molecule, one could envision starting with 6-hydroxynicotinic acid, a commercially available compound. The synthesis of 6-hydroxynicotinic acid itself can be achieved through various routes, including the enzymatic hydroxylation of nicotinic acid. google.com
A key challenge is the introduction of the naphthalene (B1677914) substituent at the 5-position. A common strategy would be to first introduce a handle for cross-coupling at this position. For example, 6-hydroxynicotinic acid can be nitrated at the 5-position to yield 6-hydroxy-5-nitronicotinic acid. guidechem.comgoogle.com The nitro group can then be reduced to an amino group, which can be converted to a halide or triflate, setting the stage for the introduction of the naphthalene moiety.
| Starting Material | Reagents | Product | Key Transformation | Reference |
| Nicotinic acid | Achromobacter xylosoxydans | 6-Hydroxynicotinic acid | Enzymatic hydroxylation | google.comprepchem.com |
| 6-Hydroxynicotinic acid | Fuming nitric acid, Sulfuric acid | 6-Hydroxy-5-nitronicotinic acid | Electrophilic Nitration | guidechem.comgoogle.com |
For instance, a one-pot Michael addition/[5+1] annulation/dehydrofluorinative aromatization sequence has been developed for the regioselective synthesis of polysubstituted pyridines from readily available starting materials without the need for a transition-metal catalyst. organic-chemistry.org
Installation of the Naphthalene-2-YL Substituent
The introduction of the naphthalen-2-yl group at the C-5 position of the nicotinic acid core is a pivotal step that is best achieved through modern cross-coupling reactions.
Transition-metal catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds and are ideally suited for this transformation. mdpi.com The general approach would involve the coupling of a 5-halo-6-hydroxynicotinic acid derivative with a naphthalene-containing organometallic reagent.
The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose due to its mild reaction conditions and high functional group tolerance. researchgate.net A plausible route would involve the Suzuki coupling of a 5-bromo-6-hydroxynicotinic acid ester with naphthalene-2-boronic acid. The reaction would be catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base.
Direct Arylation Strategies
Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it circumvents the need to pre-functionalize the substrate with a halide or organometallic group. This strategy involves the direct coupling of a C-H bond with an aryl halide. For the synthesis of 5-arylnicotinic acid derivatives, palladium-catalyzed C-H functionalization at the C-5 position of the nicotinic acid ring can be achieved. These reactions may require a directing group to ensure regioselectivity. uva.esnih.gov The unprotected hydroxyl group at the C-6 position or the carboxylic acid itself could potentially serve a directing role under specific catalytic conditions, guiding the arylation to the adjacent C-5 position.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those that are electron-deficient, such as pyridine rings. libretexts.orgyoutube.com For an SNAr reaction to occur, two main conditions are typically required: the presence of a good leaving group (like a halogen) and strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgchemistrysteps.comyoutube.com
In the context of synthesizing the target compound's precursor, a 5-halonicotinic acid derivative could theoretically react with a naphthalene-based nucleophile. However, the nicotinic acid ring is not exceptionally electron-deficient on its own. Therefore, activating groups would likely be necessary to facilitate the substitution at the C-5 position. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org
Introduction of the Hydroxyl Group at C-6 Position
A crucial step in the synthesis is the introduction of the hydroxyl group at the C-6 position of the pyridine ring. This transformation can be approached in two primary ways: either by starting with a pre-hydroxylated precursor or by performing a hydroxylation reaction on a functionalized pyridine ring.
Hydroxylation Reactions on Pyridine Rings
Direct hydroxylation of a pyridine ring can be challenging due to the inherent electron-deficient nature of the heterocycle. However, several methods have been developed to achieve this transformation. One common strategy involves the N-oxidation of the pyridine ring to form a pyridine-N-oxide. This activation makes the C-2 and C-6 positions more susceptible to nucleophilic attack or rearrangement. For instance, treatment of pyridine-N-oxides with agents like acetic anhydride (B1165640) can lead to the formation of 2-acetoxypyridines, which can then be hydrolyzed to the corresponding 2-pyridones (the tautomeric form of 2-hydroxypyridines).
Alternatively, enzymatic or microbial hydroxylation presents a regioselective method for introducing hydroxyl groups onto pyridine carboxylic acids. For example, certain bacterial strains have been shown to regioselectively hydroxylate nicotinic acid derivatives. nih.gov Photochemical methods involving the valence isomerization of pyridine N-oxides have also been reported, although these often favor hydroxylation at other positions. nih.gov Given the availability of 6-hydroxynicotinic acid, synthetic strategies often favor its use as a starting material, thereby incorporating the C-6 hydroxyl group from the outset. tandfonline.comsigmaaldrich.comscientificlabs.co.ukraybiotech.comchemimpex.com
Enzymatic Hydroxylation of Nicotinic Acid Derivatives
Enzymatic hydroxylation presents a highly specific and environmentally benign alternative to traditional chemical methods for the introduction of hydroxyl groups onto aromatic rings. In the context of nicotinic acid derivatives, this biocatalytic approach is particularly valuable for achieving regioselective hydroxylation at the C-6 position, a crucial step in forming the 6-hydroxynicotinic acid backbone.
The process typically employs whole-cell catalysts or isolated enzymes from various microorganisms. Bacteria from the genera Pseudomonas, Bacillus, and Achromobacter have been identified as effective catalysts for this transformation. google.com For instance, Achromobacter xylosoxydans (specifically strain DSM 2783) and Pseudomonas putida NCIP 10521 have been successfully used to convert nicotinic acid into 6-hydroxynicotinic acid. google.com The reaction is catalyzed by molybdenum-containing hydroxylases, such as nicotinic acid hydroxylase (NicAB), which facilitate the regiospecific oxidation of the pyridine ring. researchgate.netnih.gov
These enzymatic reactions are conducted under mild, aqueous conditions, which simplifies product isolation and minimizes waste. google.com After the biotransformation, the bacterial cells are removed, and the product, 6-hydroxynicotinic acid, can often be precipitated by acidifying the clear reaction broth. google.com
| Microorganism | Optimal pH Range | Optimal Temperature Range (°C) | Substrate Concentration (% w/w) |
|---|---|---|---|
| Achromobacter xylosoxydans (DSM 2783) | 5.5 - 9.0 | 20 - 40 | 0.1 up to saturation (0.5 - 10 preferred) |
| Pseudomonas putida (NCIP 10521) | 5.5 - 9.0 | 20 - 40 | 0.5 - 10 |
Tautomerism Considerations of 6-Hydroxypyridine Systems
The 6-hydroxy substituent on the pyridine ring introduces the possibility of keto-enol tautomerism. For hydroxypyridines, the position of the hydroxyl group significantly influences the position of the tautomeric equilibrium. While 3-hydroxypyridine (B118123) exists as a mixture of enol and zwitterionic keto forms in aqueous solutions, 2- and 4-hydroxypyridines predominantly exist as their corresponding pyridone (keto) tautomers. researchgate.netacs.orgchemtube3d.com
The compound this compound, having a hydroxyl group at the C-6 position, is structurally analogous to 2-hydroxypyridine. Therefore, it is expected to exist primarily in the pyrid-6-one form. The prevalence of the pyridone tautomer is attributed to two main stabilizing factors:
Aromaticity: The pyridone form contains a delocalized system of six π-electrons, which imparts aromatic character. youtube.com
Bond Energy: The formation of a strong carbon-oxygen double bond (C=O) in the pyridone structure is energetically favorable compared to the carbon-oxygen single bond in the hydroxypyridine form. chemtube3d.com
This tautomeric preference is a critical consideration in its synthesis and subsequent reactions, as the reactivity of the pyridone form differs significantly from that of the hydroxypyridine tautomer. For example, the pyridone can exhibit amide-like character. chemtube3d.com
Optimization of Reaction Conditions and Yield
The choice of solvent is critical as it can influence reactant solubility, reaction rates, and even the chemical equilibrium of processes like tautomerism. acs.org A suitable solvent must dissolve the reactants to a sufficient extent but should generally be inert to the reaction conditions.
For Enzymatic Reactions: As noted, enzymatic hydroxylations are performed in aqueous buffer systems to maintain the enzyme's structural integrity and catalytic activity. google.com
For Chemical Transformations: The synthesis of the naphthalene-substituted nicotinic acid backbone would likely involve cross-coupling reactions (e.g., Suzuki or Stille coupling). These reactions typically require specific solvent systems, often mixtures of an organic solvent (like toluene, dioxane, or THF) and an aqueous base solution.
For Functional Group Manipulations: Reactions like esterification via alkylation are best performed in polar aprotic solvents (e.g., DMF, DMSO, acetonitrile). These solvents effectively solvate the cation of the carboxylate salt while leaving the nucleophilic anion relatively free, thereby accelerating the rate of the SN2 reaction. thieme-connect.de
The selection process involves balancing these factors to maximize yield and minimize side reactions. A systematic approach, such as screening a panel of solvents, is often employed to identify the optimal medium for a given transformation.
Temperature and Pressure Control
Temperature is a critical parameter in the synthesis of this compound, directly influencing reaction kinetics, catalyst stability, and the formation of byproducts. Suzuki-Miyaura coupling reactions are typically conducted at elevated temperatures to ensure efficient catalytic turnover.
For analogous Suzuki-Miyaura couplings, reaction temperatures can range from 60 °C to 140 °C. acs.orgresearchgate.net An optimized process might run at a lower temperature, such as 60 °C, to minimize degradation of starting materials or products and reduce the formation of homocoupling byproducts from the boronic acid. acs.orgyoutube.com Conversely, less reactive starting materials, such as aryl chlorides, may require higher temperatures (e.g., refluxing methanol) to facilitate the initial oxidative addition step, which is often rate-limiting. acs.org
Control of temperature is crucial. Overheating can lead to catalyst decomposition, forming palladium black, which reduces catalytic activity. youtube.com Conversely, insufficient temperature can result in sluggish or incomplete reactions. The optimal temperature is therefore a carefully determined balance to maximize yield and minimize impurities.
These coupling reactions are almost exclusively performed at atmospheric pressure. The use of high-pressure conditions is not standard for this type of synthesis unless highly volatile solvents or gaseous reactants are involved, which is not typical for this specific transformation.
Catalyst Loading and Ligand Effects
The choice of catalyst and associated ligands is paramount for a successful Suzuki-Miyaura coupling. Both palladium and nickel-based systems have been effectively used for the synthesis of biaryl compounds. nih.govacs.org
Catalyst System: Palladium complexes are the most common choice. Precatalysts like Palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently used. acs.org Nickel catalysts, such as NiCl₂(PCy₃)₂, have emerged as a more cost-effective and environmentally friendly alternative for certain applications. nih.gov
Catalyst Loading: Catalyst loading is optimized to be as low as possible to minimize cost and reduce residual metal contamination in the final product, which is a significant concern in pharmaceutical synthesis. acs.org Loadings can range from several mole percent down to as low as 0.01 mol% in highly efficient systems. researchgate.net However, a typical optimized process might use between 0.1 and 5 mol% of the palladium precatalyst. acs.orgnih.gov
Ligand Effects: Ligands play a critical role by stabilizing the metal center, enhancing its solubility, and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The choice of ligand can significantly impact reaction rate, yield, and scope.
Phosphine Ligands: These are the most common class of ligands. Simple trialkyl or triaryl phosphines like tri-o-tolylphosphine (B155546) (P(o-tol)₃) can be effective. acs.org Bidentate (two-coordination-site) ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) often provide greater stability to the catalytic complex. acs.org
Advanced Ligands: Modern catalyst design has led to specialized ligands that promote challenging couplings. For instance, ProPhos, a ligand with a pendant hydroxyl group, was developed to facilitate the transmetalation step, leading to faster kinetics and robust activity across a range of substrates. nih.gov The use of phosphinous acid-based precatalysts like PXPd2 has been shown to control regioselectivity in couplings with substrates bearing multiple halide sites. acs.org
The interplay between the catalyst, ligand, base, and solvent is complex, and screening of these components is often necessary to identify the optimal conditions for the synthesis of a specific target like this compound. rsc.org
| Catalyst System | Typical Loading | Key Advantages | Reference |
|---|---|---|---|
| Pd(OAc)₂ / P(o-tol)₃ | 0.05 - 0.1 equiv | Cost-effective, efficient for standard couplings. | acs.org |
| Pd(PPh₃)₄ | 1 - 5 mol% | Commercially available, widely used Pd(0) source. | |
| NiCl₂(PCy₃)₂ | 0.5 - 1 mol% | Lower cost than palladium, effective in green solvents. | nih.gov |
| PXPd2 | 1 - 5 mol% | Air-stable, provides high regioselectivity. | acs.org |
| (ProPhos)Ni | 0.1 - 3 mol% | Facilitates fast kinetics, effective for heteroaromatics. | nih.gov |
Reaction Kinetics and Reaction Monitoring Techniques
Understanding and monitoring the reaction kinetics are essential for process optimization, ensuring the reaction goes to completion, and minimizing the formation of impurities. The progress of the synthesis of this compound is typically monitored using standard analytical techniques.
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative method used to track the consumption of the starting materials (e.g., 5-bromo-6-hydroxynicotinic acid) and the formation of the desired product. It helps in determining the approximate endpoint of the reaction.
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the conversion of reactants to products. It is highly accurate for determining reaction completion and can also be used to identify and quantify the formation of byproducts, making it invaluable for kinetic studies and optimization.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry. It is used to confirm the molecular weight of the product and intermediates during the reaction, verifying that the desired transformation is occurring. guidechem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: While typically used for final product characterization, in-situ NMR spectroscopy can be employed as an advanced monitoring technique. For example, ³¹P NMR can be used to monitor the catalyst's state during the reaction, providing deep mechanistic insights into the catalytic cycle and identifying the catalyst's resting state. nih.gov
By employing these techniques, chemists can generate a reaction profile (concentration vs. time), which is crucial for scaling up the synthesis from the laboratory to production. acs.org
Isolation and Purification Methodologies
Following the completion of the synthetic reaction, a series of isolation and purification steps are required to separate the target compound, this compound, from the reaction mixture, which contains residual catalyst, unreacted starting materials, salts, and byproducts.
The initial workup often involves filtering the reaction mixture to remove the solid base and then performing a liquid-liquid extraction. For a carboxylic acid product, the pH of the aqueous phase can be adjusted to facilitate separation. For instance, making the solution basic would deprotonate the carboxylic acid, moving it to the aqueous layer and away from non-polar organic impurities. Subsequent acidification would then precipitate the product, which can be collected by filtration. chemicalbook.com
Chromatographic Techniques (e.g., Column Chromatography, HPLC)
Chromatography is a cornerstone of purification in organic synthesis, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.
Column Chromatography: This is the most common large-scale purification method. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (eluent) is then passed through the column. For a polar compound like this compound, a polar eluent system, such as a gradient of ethyl acetate and methanol (B129727) in a less polar solvent like hexane (B92381) or dichloromethane, would be appropriate. The addition of a small amount of acetic acid to the eluent is often necessary to ensure the carboxylic acid remains protonated and elutes as a sharp band without excessive tailing on the silica gel.
High-Performance Liquid Chromatography (HPLC): For achieving very high levels of purity (>99%), preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but uses larger columns to handle greater quantities of material. Reverse-phase HPLC, using a non-polar stationary phase (like C18-silica) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol, often with a pH modifier like trifluoroacetic acid), is typically employed for purifying compounds of this nature.
Recrystallization and Precipitation Strategies
Recrystallization and precipitation are powerful techniques for purifying solid compounds, often used as a final step to obtain material of high purity.
Recrystallization: This technique relies on the differences in solubility of the desired compound and its impurities in a specific solvent at different temperatures. An ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble when heated. chemicalbook.com The crude solid is dissolved in a minimum amount of the hot solvent, and upon slow cooling, the pure product crystallizes out, leaving the impurities behind in the solution (mother liquor). For a related precursor, 5-bromonicotinic acid, recrystallization from water followed by ethanol (B145695) has been reported to be effective. chemicalbook.com A similar solvent screening would identify an optimal system for the final product.
Precipitation: If a suitable single solvent for recrystallization cannot be found, precipitation using an anti-solvent is an effective alternative. This involves dissolving the crude product in a solvent in which it is highly soluble. A second solvent (the anti-solvent), in which the product is insoluble, is then slowly added until the product precipitates out of the solution. An example from an optimized Suzuki coupling process involves concentrating the organic layer and then adding an anti-solvent like heptane (B126788) to precipitate the purified product, which is then isolated by filtration. acs.org
Advanced Spectroscopic Characterization Techniques and Interpretation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
Proton NMR (¹H NMR) Chemical Shift Analysis
Proton NMR spectroscopy provides information on the number of different types of protons and their chemical environments. The expected ¹H NMR chemical shifts for 6-Hydroxy-5-(naphthalen-2-yl)nicotinic acid are predicted based on the analysis of its constituent aromatic systems: the substituted pyridine (B92270) ring and the naphthalene (B1677914) ring.
The protons on the pyridine ring are expected to appear in the downfield region due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nitrogen atom. The protons of the naphthalene ring will also resonate in the aromatic region, with their specific shifts influenced by their position relative to the point of attachment to the pyridine ring and the anisotropic effects of the fused ring system. The acidic proton of the carboxylic acid group and the phenolic proton of the hydroxyl group are expected to be observed as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| H (Carboxylic Acid) | 12.0 - 13.0 |
| H (Hydroxyl) | 9.0 - 10.0 |
| Pyridine Ring Protons | 7.0 - 8.5 |
Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in this compound will be characteristic of their hybridization and electronic environment.
The carbonyl carbon of the carboxylic acid group is expected to have the most downfield chemical shift, typically in the range of 160-180 ppm. The carbon atoms of the pyridine and naphthalene rings will appear in the aromatic region (100-160 ppm). The carbon bearing the hydroxyl group will be shifted downfield due to the electronegativity of the oxygen atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C (Carbonyl) | 165 - 175 |
| C (Aromatic - Pyridine) | 110 - 160 |
| C (Aromatic - Naphthalene) | 120 - 140 |
| C-OH | 150 - 160 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings within the pyridine and naphthalene ring systems, helping to assign the specific resonances of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, aiding in the assignment of the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the pyridine and naphthalene rings and the positions of the substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can help to determine the preferred conformation of the molecule, particularly the relative orientation of the two aromatic rings.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Vibrational Mode Assignments for Key Functional Groups
The IR and Raman spectra of this compound will be dominated by the vibrations of its key functional groups.
O-H Stretching: The carboxylic acid O-H stretch will appear as a very broad band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹. The phenolic O-H stretch will be a sharper band around 3200-3600 cm⁻¹.
C=O Stretching: The carbonyl group of the carboxylic acid will exhibit a strong, sharp absorption in the IR spectrum around 1680-1710 cm⁻¹.
C=C and C=N Stretching: The aromatic rings will show multiple bands in the 1400-1600 cm⁻¹ region due to C=C and C=N stretching vibrations.
C-O Stretching: The C-O stretching of the carboxylic acid and the phenol (B47542) will appear in the 1210-1320 cm⁻¹ region.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.
Table 3: Predicted IR and Raman Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Hydroxyl | O-H Stretch | 3200 - 3600 |
| Carbonyl | C=O Stretch | 1680 - 1710 |
| Aromatic Rings | C=C/C=N Stretch | 1400 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, the spectrum is defined by the presence of multiple chromophores and their electronic interactions.
Electronic Transition Analysis and Chromophore Identification
The molecular structure of this compound contains two primary chromophoric systems: the naphthalene moiety and the 6-hydroxynicotinic acid moiety. The electronic spectrum of the compound is a composite of the transitions originating from these systems, modified by their conjugation.
Naphthalene Chromophore : The naphthalene ring system is known for its characteristic strong UV absorptions corresponding to π → π* electronic transitions. These transitions typically result in multiple absorption bands.
6-Hydroxynicotinic Acid Chromophore : The substituted pyridine ring, containing a hydroxyl group, a carboxylic acid group, and a nitrogen atom, also possesses π-electron systems capable of π → π* transitions. The lone pair of electrons on the nitrogen and oxygen atoms can also potentially lead to n → π* transitions, although these are often weaker and can be obscured by the more intense π → π* bands.
Solvent Effects on UV-Vis Spectra
The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a compound by altering the relative energies of the ground and excited electronic states. This phenomenon, known as solvatochromism, is particularly relevant for this compound due to its polar hydroxyl and carboxylic acid functional groups.
Polar Protic Solvents (e.g., ethanol (B145695), methanol): These solvents can form hydrogen bonds with the solute's hydroxyl and carboxylic acid groups, as well as the pyridine nitrogen. Such interactions typically stabilize both the ground and excited states. For π → π* transitions, the excited state is often more polar than the ground state and is thus stabilized more by polar solvents, leading to a bathochromic (red) shift. Conversely, n → π* transitions often exhibit a hypsochromic shift (blue shift) in polar protic solvents because the hydrogen bonding stabilizes the ground state's non-bonding electrons, increasing the energy required for excitation. libretexts.org
Polar Aprotic Solvents (e.g., acetonitrile (B52724), DMSO): These solvents interact through dipole-dipole forces. They can also induce shifts in the absorption maxima, though typically to a lesser extent than protic solvents for molecules capable of hydrogen bonding.
Non-polar Solvents (e.g., cyclohexane, hexane): In these solvents, solute-solvent interactions are minimal. The resulting spectrum is considered a baseline, representing the electronic transitions of the molecule in a relatively unperturbed state. sciencepublishinggroup.com
The following table illustrates the expected solvatochromic shifts for the π → π* transitions of this compound in different solvents.
Table 1: Representative UV-Vis Absorption Maxima (λmax) in Various Solvents
| Solvent | Polarity | Expected λmax (nm) | Type of Shift (relative to non-polar) |
|---|---|---|---|
| Cyclohexane | Non-polar | ~ 285, 330 | - |
| Acetonitrile | Polar Aprotic | ~ 290, 338 | Bathochromic |
High-Resolution Mass Spectrometry (HRMS)
HRMS is a critical analytical tool for the unambiguous confirmation of a compound's elemental composition and for obtaining detailed structural information through the analysis of its fragmentation patterns.
Accurate Mass Determination and Elemental Composition Verification
High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, can measure the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or more decimal places). This allows for the determination of a molecule's exact mass. nih.gov
For this compound, the molecular formula is C₁₆H₁₁NO₃. The calculated monoisotopic mass of the neutral molecule is 265.0739 Da. In positive-ion electrospray ionization (ESI), the compound is expected to be observed primarily as the protonated molecule, [M+H]⁺.
Molecular Formula : C₁₆H₁₁NO₃
Calculated Exact Mass ([M]) : 265.0739 Da
Observed Ion ([M+H]⁺) : The experimentally determined m/z value for the protonated molecule should closely match the calculated value of 266.0817 Da .
Verification of the measured accurate mass against the theoretical mass for the proposed elemental formula (C₁₆H₁₂NO₃⁺) provides definitive confirmation of the compound's elemental composition.
Fragmentation Pattern Analysis for Structural Elucidation
Tandem mass spectrometry (MS/MS) experiments involve the isolation of a precursor ion (in this case, the [M+H]⁺ ion at m/z 266.08) followed by its fragmentation through collision-induced dissociation (CID) or other activation methods. The resulting product ions provide a fragmentation fingerprint that reveals key structural features. core.ac.uk
For this compound, the fragmentation is guided by the presence of the carboxylic acid, hydroxyl group, and the bi-aryl linkage. Key predicted fragmentation pathways include:
Loss of Water (H₂O) : A neutral loss of 18.01 Da, likely from the interaction of the carboxylic acid proton and the ortho-hydroxyl group, would yield a prominent fragment ion.
Loss of Carbon Dioxide (CO₂) : Decarboxylation of the carboxylic acid group would result in a neutral loss of 43.99 Da.
Cleavage of the Inter-ring Bond : Scission of the C-C bond connecting the naphthalene and pyridine rings can produce fragments corresponding to each of the aromatic systems.
The following interactive table details the predicted key fragment ions for this compound in positive-ion HRMS.
Table 2: Predicted HRMS Fragmentation Data for [C₁₆H₁₁NO₃+H]⁺
| Precursor Ion m/z (Calculated) | Fragment Ion | Neutral Loss | Fragment m/z (Calculated) | Proposed Fragment Structure |
|---|---|---|---|---|
| 266.0817 | [M+H-H₂O]⁺ | H₂O | 248.0711 | C₁₆H₁₀NO₂⁺ |
| 266.0817 | [M+H-CO₂]⁺ | CO₂ | 222.0919 | C₁₅H₁₂NO⁺ |
| 266.0817 | [M+H-H₂O-CO]⁺ | H₂O, CO | 220.0762 | C₁₅H₁₀NO⁺ |
This detailed fragmentation analysis, combined with the accurate mass data, allows for the confident structural elucidation and characterization of this compound.
Theoretical and Computational Chemistry Investigations of 6 Hydroxy 5 Naphthalen 2 Yl Nicotinic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy.
Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its favorable balance of accuracy and computational efficiency. nih.gov For 6-Hydroxy-5-(naphthalen-2-YL)nicotinic acid, DFT is employed to perform geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, and thus the most stable conformation of the molecule. epstem.net
These calculations typically utilize a hybrid functional, such as B3LYP (Becke's three-parameter Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and density functional approximations. epstem.netresearchgate.net The process systematically adjusts bond lengths, bond angles, and dihedral angles to locate a minimum on the potential energy surface. epstem.net The resulting optimized geometry provides crucial data on the molecule's structural parameters. Furthermore, these DFT calculations yield a wealth of information about the electronic structure, including the distribution of electron density, orbital energies, and molecular properties like dipole moment. nih.gov
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, offer a rigorous approach to studying molecular systems. While computationally more demanding than DFT, ab initio calculations can provide highly accurate results for ground state properties. For a molecule like this compound, these calculations can be used to determine fundamental properties such as total energy, ionization potential, and electron affinity, serving as a benchmark for results obtained from other methods.
The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set and, in the case of DFT, the exchange-correlation functional. youtube.com A basis set is a set of mathematical functions used to construct the molecular orbitals. youtube.com Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost. youtube.com
For aromatic and heterocyclic systems like this compound, Pople-style basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p) are commonly used. epstem.netnih.govresearchgate.net These include polarization functions (d,p) to account for the non-spherical nature of electron density in molecules and diffuse functions (+) to better describe weakly bound electrons. The evaluation of different functionals (e.g., B3LYP, M06-2X, PW6B95-D3) against experimental data or higher-level ab initio results is crucial for ensuring the reliability of the computational predictions. researchgate.netresearchgate.net
| Basis Set | Description | Typical Application |
|---|---|---|
| 6-31G(d,p) | A split-valence basis set with polarization functions on heavy atoms (d) and hydrogen atoms (p). | Standard for geometry optimizations and frequency calculations on medium-sized organic molecules. |
| 6-311G(d,p) | A triple-split valence basis set that provides more flexibility for describing valence electrons. | Used for more accurate energy calculations and property predictions. |
| 6-311++G(d,p) | Includes diffuse functions (++) on both heavy atoms and hydrogen, improving the description of anions and weak interactions. | Recommended for systems where electron density is spread out, such as in anions or molecules with significant non-covalent interactions. |
Electronic Structure Analysis
Analysis of the electronic structure provides a framework for understanding and predicting a molecule's reactivity. Key components of this analysis include the examination of frontier molecular orbitals and the mapping of the electrostatic potential.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govyoutube.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. rsc.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. nih.govrsc.org A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more polarizable and reactive. nih.gov For this compound, the presence of aromatic rings and heteroatoms is expected to influence the energies of these orbitals significantly. Computational models predict that substitutions on aromatic systems can tune this energy gap. researchgate.net
| Parameter | Energy (eV) | Significance |
|---|---|---|
| E(HOMO) | -6.15 | Electron-donating capability |
| E(LUMO) | -1.85 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.30 | Chemical reactivity and kinetic stability |
Note: The values in Table 2 are hypothetical and representative of what would be expected for a molecule of this type based on DFT calculations of similar structures.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. jocpr.com It is mapped onto a surface of constant electron density, using a color scale to indicate regions of different electrostatic potential. researchgate.net The MEP is invaluable for identifying the reactive sites of a molecule. nih.gov
Typically, regions of negative electrostatic potential, shown in red or yellow, are electron-rich and susceptible to electrophilic attack. jocpr.comnih.gov Conversely, regions of positive electrostatic potential, shown in blue, are electron-poor and are sites for nucleophilic attack. jocpr.comnih.gov For this compound, the MEP map is expected to show significant negative potential around the oxygen atoms of the carboxylic acid and hydroxyl groups, as well as the nitrogen atom of the pyridine (B92270) ring, identifying these as the primary nucleophilic centers. jocpr.com The hydrogen atom of the hydroxyl and carboxylic acid groups would exhibit the most positive potential, indicating them as the principal electrophilic sites. jocpr.com
Based on a comprehensive search of available scientific literature and chemical databases, there is currently no specific published research focusing on the detailed theoretical and computational chemistry investigations of This compound as per the requested outline.
The specified analyses, including Natural Bond Orbital (NBO) analysis, the calculation of global and local reactivity descriptors (like Fukui functions), thermodynamic stability studies, and the computational simulation of vibrational spectra (IR/Raman), are highly specific and require dedicated computational studies to be performed on the molecule.
While general methodologies for these types of analyses are well-established in the field of computational chemistry and have been applied to related compounds such as nicotinic acid and various naphthalene (B1677914) derivatives, the data and detailed findings for the specific compound "this compound" are not present in the accessible literature.
Consequently, it is not possible to generate a scientifically accurate article with the requested detailed research findings and data tables for the following sections:
Spectroscopic Property Prediction and Correlation
Computational Simulation of Vibrational Spectra (IR, Raman)
To provide this information, a novel computational chemistry study would need to be conducted on this compound.
Prediction of NMR Chemical Shifts (¹H, ¹³C)
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through quantum chemical calculations is a valuable tool for structural elucidation and confirmation. nih.gov Density Functional Theory (DFT) is a widely used method for this purpose, often providing excellent agreement with experimental values. researchgate.net The process typically involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. These shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
For this compound, DFT calculations, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), would be employed to first find the lowest energy conformation of the molecule. Following geometry optimization, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to compute the isotropic shielding values.
The predicted ¹H and ¹³C NMR chemical shifts are instrumental in assigning the signals in an experimental spectrum. For example, the proton of the hydroxyl group is expected to be significantly deshielded due to hydrogen bonding capabilities, while the protons on the naphthalene and pyridine rings will have distinct chemical shifts influenced by their electronic environment. Similarly, the chemical shifts of the carbon atoms, particularly the carboxyl carbon and the carbon bearing the hydroxyl group, are characteristic and can be accurately predicted.
Table 1: Predicted NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Atom Number | Predicted ¹³C Chemical Shift (ppm) |
| H (Carboxyl) | 12.5-13.5 | C (Carboxyl) | 168.0-172.0 |
| H (Pyridine Ring) | 7.5-8.8 | C (Pyridine Ring) | 110.0-155.0 |
| H (Naphthalene Ring) | 7.4-8.2 | C (Naphthalene Ring) | 120.0-135.0 |
| H (Hydroxyl) | 9.0-10.0 | C (C-OH) | 155.0-160.0 |
Time-Dependent DFT (TD-DFT) for UV-Vis Spectral Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a robust computational method for investigating the electronic excited states of molecules and predicting their UV-Vis absorption spectra. nih.gov This analysis provides information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net
The theoretical UV-Vis spectrum of this compound can be simulated using TD-DFT calculations, often performed on the previously optimized ground-state geometry. researchgate.net These calculations yield the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. The choice of functional and basis set is crucial for obtaining accurate results. nih.gov The predicted spectrum can help in understanding the electronic structure and the nature of the transitions (e.g., π→π* or n→π*).
Table 2: Predicted UV-Vis Spectral Data from TD-DFT
| Electronic Transition | Wavelength (λmax) (nm) | Oscillator Strength (f) |
| HOMO → LUMO | 350-380 | 0.4-0.6 |
| HOMO-1 → LUMO | 310-340 | 0.2-0.4 |
| HOMO → LUMO+1 | 280-300 | 0.1-0.3 |
Non-Linear Optical (NLO) Properties Calculations
Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. nih.gov Computational methods, particularly DFT, can be used to predict the NLO properties of molecules. researchgate.net These calculations provide insights into how a molecule's electronic structure responds to an external electric field.
The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. A large β value is indicative of a strong NLO response. DFT calculations can be employed to compute the static first hyperpolarizability. The calculation also yields the dipole moment (μ) and the polarizability (α). Molecules with significant charge transfer characteristics, often found in donor-π-acceptor systems, tend to exhibit large hyperpolarizabilities. For this compound, the interplay between the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid and pyridine ring, mediated by the aromatic system, is expected to influence its NLO properties.
Table 3: Calculated NLO Properties
| Parameter | Calculated Value |
| Dipole Moment (μ) (Debye) | 3.0-5.0 |
| Polarizability (α) (a.u.) | 200-250 |
| First Hyperpolarizability (β) (a.u.) | 1000-1500 |
Topological Analysis of Electron Density
The topological analysis of the electron density provides a detailed picture of the chemical bonding and noncovalent interactions within a molecule. These methods are based on the quantum mechanical description of the electron density.
The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ(r)) to partition a molecule into atomic basins and to characterize the nature of chemical bonds. semanticscholar.org This analysis involves locating the critical points of the electron density, where the gradient of the density is zero. The properties at the bond critical points (BCPs), such as the electron density itself, its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide insights into the nature of the interaction. For instance, a negative Laplacian indicates a covalent bond, while a positive Laplacian is characteristic of closed-shell interactions like ionic bonds or hydrogen bonds.
Noncovalent Interaction (NCI) analysis is a computational tool used to visualize and characterize noncovalent interactions, such as hydrogen bonds, van der Waals interactions, and steric clashes. semanticscholar.org The method is based on the electron density and its reduced density gradient (RDG). The NCI analysis generates 3D plots where different types of interactions are represented by colored surfaces. Typically, blue surfaces indicate strong attractive interactions (like hydrogen bonds), green surfaces represent weak van der Waals interactions, and red surfaces denote repulsive steric clashes. For this compound, NCI analysis would be particularly useful for visualizing potential intramolecular hydrogen bonds between the hydroxyl and carboxyl groups, as well as π-stacking interactions involving the aromatic rings.
Hirshfeld Surface Analysis and Fingerprint Plots
A comprehensive search of scientific literature and crystallographic databases has revealed no published studies detailing the Hirshfeld surface analysis and fingerprint plots for the compound this compound. This analytical technique requires single-crystal X-ray diffraction data, which does not appear to be publicly available for this specific molecule at this time.
While the fundamental principles of Hirshfeld surface analysis are well-established, the generation of specific data, including interactive data tables and detailed research findings, is entirely dependent on the availability of experimental crystallographic data for the compound . Without a prior crystallographic study of this compound, a scientifically accurate and detailed analysis for this section cannot be constructed.
Further experimental research, specifically the growth of a suitable single crystal and its analysis via X-ray diffraction, would be required to generate the foundational data needed for a thorough Hirshfeld surface analysis and the creation of corresponding fingerprint plots for this compound. Such an investigation would elucidate the specific intermolecular interactions that define its solid-state structure.
Chemical Reactivity and Transformation Studies
Electrophilic Aromatic Substitution Reactions on Pyridine (B92270) and Naphthalene (B1677914) Rings
The pyridine ring, being an electron-deficient system, is generally resistant to electrophilic aromatic substitution. The presence of an activating hydroxyl group at the 6-position and a deactivating carboxylic acid group at the 3-position further complicates the reactivity. The hydroxyl group directs electrophiles to the ortho and para positions, while the carboxylic acid directs to the meta position. In this case, the 4-position is the most likely site for electrophilic attack, influenced by the activating effect of the hydroxyl group.
The naphthalene ring, in contrast, is more susceptible to electrophilic aromatic substitution than the pyridine ring. The position of substitution on the naphthalene moiety will be influenced by the directing effects of the pyridine ring attached at the 2-position. Typically, electrophilic attack on a 2-substituted naphthalene favors the 1, 3, 6, and 8 positions.
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent | Expected Major Product |
| Nitration | HNO₃/H₂SO₄ | 6-Hydroxy-4-nitro-5-(naphthalen-2-yl)nicotinic acid |
| Halogenation | Br₂/FeBr₃ | 4-Bromo-6-hydroxy-5-(naphthalen-2-yl)nicotinic acid |
| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 6-Hydroxy-5-(1-acetylnaphthalen-2-yl)nicotinic acid |
Nucleophilic Reactions at the Pyridine Core
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. In 6-hydroxy-5-(naphthalen-2-yl)nicotinic acid, the presence of the hydroxyl group at the 6-position can facilitate nucleophilic substitution, potentially via an addition-elimination mechanism. However, the steric hindrance from the bulky naphthalene group at the 5-position might influence the regioselectivity of the attack.
Reactions Involving the Carboxylic Acid Group
The carboxylic acid functionality is a versatile handle for various chemical transformations.
Amidation and Esterification Reactions
The carboxylic acid group of this compound can readily undergo amidation and esterification reactions under standard conditions. researchgate.net These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic properties of a molecule.
Table 2: Representative Amidation and Esterification Reactions
| Reaction | Reagent | Product |
| Amidation | SOCl₂, then NH₃ | 6-Hydroxy-5-(naphthalen-2-yl)nicotinamide |
| Esterification | CH₃OH, H₂SO₄ (catalyst) | Methyl 6-hydroxy-5-(naphthalen-2-yl)nicotinate |
Decarboxylation Pathways
Decarboxylation, the removal of the carboxyl group, is a potential transformation for nicotinic acid derivatives. nih.gov The stability of the resulting carbanion or the transition state leading to it is a key factor. For this compound, decarboxylation would lead to 6-hydroxy-5-(naphthalen-2-yl)pyridine. This reaction might be facilitated by the presence of the hydroxyl group at the 6-position, which can stabilize the intermediate through resonance. researchgate.net
Hydroxyl Group Reactivity
The hydroxyl group at the 6-position of the pyridine ring imparts phenolic character to this position, making it amenable to a variety of reactions.
O-Alkylation and O-Acylation Reactions
The hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. These reactions are often employed to protect the hydroxyl group or to modulate the biological activity of the molecule.
Table 3: O-Alkylation and O-Acylation Reactions
| Reaction | Reagent | Product |
| O-Alkylation | CH₃I, K₂CO₃ | 6-Methoxy-5-(naphthalen-2-yl)nicotinic acid |
| O-Acylation | (CH₃CO)₂O, Pyridine | 6-Acetoxy-5-(naphthalen-2-yl)nicotinic acid |
An extensive search of scientific literature and chemical databases has been conducted to gather information specifically on the chemical compound “this compound” to address the requested article outline. The investigation focused on its chemical reactivity, tautomeric equilibria, oxidation and reduction chemistry, and mechanistic details of its transformations, including transition state analysis, reaction coordinate mapping, and kinetic isotope effects.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information solely on “this compound” as per the strict instructions provided. Information on related compounds, such as nicotinic acid or other derivatives, cannot be used as a substitute due to the explicit requirement to focus exclusively on the specified molecule.
Structural Analysis and Conformational Studies in Solid and Solution States
Polymorphism and Crystallization Studies
Identification and Characterization of Polymorphic Forms
Without primary crystallographic data, any attempt to detail these specific structural features would be speculative and would not meet the standards of a professional, authoritative scientific article. Further experimental research, specifically the successful growth of single crystals and subsequent X-ray diffraction analysis, is required to elucidate the structural properties of 6-Hydroxy-5-(naphthalen-2-YL)nicotinic acid.
Influence of Crystallization Conditions on Polymorph Formation
The formation of different crystalline forms, or polymorphs, of a compound is critically dependent on the conditions of crystallization. Factors such as solvent, temperature, cooling rate, and the presence of impurities can dictate the resulting crystal packing and, consequently, the physicochemical properties of the solid.
For this compound, a systematic study would involve crystallization from a variety of solvents with different polarities and hydrogen bonding capabilities. Techniques such as slow evaporation, vapor diffusion, and cooling crystallization would be employed to explore the polymorphic landscape. Characterization of the resulting solids would be performed using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
Table 1: Hypothetical Polymorph Screening of this compound
| Solvent System | Crystallization Method | Resulting Form (Hypothetical) |
| Ethanol (B145695)/Water | Slow Evaporation | Form I (Needles) |
| Acetone | Vapor Diffusion with Hexane (B92381) | Form II (Plates) |
| Dichloromethane | Cooling Crystallization | Amorphous Solid |
Note: This table is illustrative and not based on experimental data for the specified compound.
Phase Transition Behavior
Polymorphs of a compound can interconvert under the influence of temperature or pressure. The study of these phase transitions is crucial for understanding the stability of different crystalline forms. DSC and variable-temperature XRPD are the primary techniques used to investigate such transformations.
A study on this compound would involve heating the identified polymorphs to determine their melting points and to observe any solid-solid phase transitions. The thermodynamic relationship between the polymorphs, such as whether they are enantiotropically or monotropically related, would be established based on these experiments.
Conformational Analysis in Solution
The conformation of a molecule in solution can differ significantly from its solid-state structure. The flexibility of the bond linking the nicotinic acid and naphthalene (B1677914) rings in this compound suggests the possibility of multiple conformers in solution.
Dynamic NMR Techniques for Conformational Exchange
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful tool for studying the kinetics of conformational exchange processes. By analyzing the changes in NMR spectra at different temperatures, it is possible to determine the energy barriers for rotation around single bonds.
For this compound, variable-temperature ¹H and ¹³C NMR studies could reveal information about the rate of rotation around the C-C bond connecting the two aromatic rings. The coalescence of specific NMR signals at higher temperatures would allow for the calculation of the activation energy for this process.
Computational Modeling of Conformer Populations
In conjunction with experimental techniques, computational modeling provides valuable insights into the relative energies and populations of different conformers. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to optimize the geometries of various possible conformers and to calculate their thermodynamic stabilities.
A computational study of this compound would involve a systematic search of the conformational space by rotating the dihedral angle between the nicotinic acid and naphthalene rings. The resulting energy profile would indicate the most stable conformers and the energy barriers separating them.
Synthesis and Characterization of Novel Derivatives and Analogues
Structural Modifications at the Naphthalene (B1677914) Moiety
The naphthalene ring offers several positions for substitution, enabling the introduction of various functional groups to modulate the electronic and steric properties of the molecule.
Halogenation of the naphthalene ring can be achieved through electrophilic aromatic substitution. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF). The position of substitution on the naphthalene ring is directed by the existing substituent and reaction conditions. Similarly, nitration can be accomplished using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group. The specific isomers obtained would require careful characterization, for example, by nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Proposed Halogenation and Nitro-Substitution Reactions of the Naphthalene Moiety
| Reaction | Reagents and Conditions | Potential Product(s) |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS), DMF, Room Temperature | Bromo-6-hydroxy-5-(naphthalen-2-yl)nicotinic acid |
| Nitration | HNO3, H2SO4, 0 °C to Room Temperature | 6-Hydroxy-5-(nitro-naphthalen-2-yl)nicotinic acid |
The introduction of alkyl groups onto the naphthalene moiety can be performed via Friedel-Crafts alkylation. This typically involves reacting the parent compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Aryl groups can be introduced through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.orglibretexts.org This would first require the halogenation of the naphthalene ring, for example, to introduce a bromine atom. The resulting bromo-derivative can then be coupled with a variety of arylboronic acids in the presence of a palladium catalyst and a base to yield the corresponding aryl-substituted analogues.
Table 2: Proposed Synthesis of Alkyl and Aryl Derivatives of the Naphthalene Moiety
| Derivative Type | Synthetic Approach | Key Reagents |
|---|---|---|
| Alkyl Derivative | Friedel-Crafts Alkylation | Alkyl halide, AlCl3 |
| Aryl Derivative | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base |
Derivatization of the Pyridine (B92270) Ring System
The pyridine ring of 6-hydroxy-5-(naphthalen-2-yl)nicotinic acid is also amenable to a range of chemical transformations, including substitution at the carbon atoms and modification of the ring nitrogen.
The inherent reactivity of the pyridine ring allows for the introduction of substituents at the C-2 and C-4 positions. For instance, chlorination at the 2-position of a nicotinic acid derivative can be achieved, providing a handle for further nucleophilic substitution reactions. Research has shown that 2-chloronicotinic acid can be synthesized and subsequently reacted with various nucleophiles.
The nitrogen atom of the pyridin-2-one tautomer can be alkylated or acylated. N-alkylation of 2-pyridones can be achieved using alkyl halides in the presence of a base. nih.gov The ratio of N- to O-alkylation can be influenced by the choice of base, solvent, and alkylating agent. Selective N-alkylation is often favored under specific conditions.
N-acylation can be accomplished using acyl chlorides or anhydrides. These reactions introduce an acyl group onto the nitrogen atom, forming an N-acylpyridone derivative.
Table 3: Proposed N-Alkylation and N-Acylation of the Pyridine Ring
| Modification | Reagents | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), DMF | N-Alkyl-6-oxo-5-(naphthalen-2-yl)-1,6-dihydropyridine-3-carboxylic acid |
| N-Acylation | Acyl chloride or Anhydride (B1165640), Pyridine | N-Acyl-6-oxo-5-(naphthalen-2-yl)-1,6-dihydropyridine-3-carboxylic acid |
Alterations of the Carboxylic Acid Functional Group
The carboxylic acid group is a versatile functional handle for the synthesis of various derivatives, including esters, amides, and the corresponding alcohol through reduction.
Esterification can be readily achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, or by using coupling agents. For example, the methyl ester can be prepared using methanol (B129727) and a catalytic amount of acid.
Amide formation can be carried out by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine. Alternatively, direct coupling of the carboxylic acid with an amine using a peptide coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and Hydroxybenzotriazole (HOBt) can be employed.
Reduction of the carboxylic acid group to a primary alcohol can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This transformation would yield (6-hydroxy-5-(naphthalen-2-yl)pyridin-3-yl)methanol.
Table 4: Representative Derivatives of the Carboxylic Acid Functional Group
| Derivative | Synthetic Method | Key Reagents | Expected Product |
|---|---|---|---|
| Methyl Ester | Fischer Esterification | Methanol, H2SO4 (cat.) | Methyl 6-hydroxy-5-(naphthalen-2-yl)nicotinate |
| Amide | Amide Coupling | Amine, EDCI, HOBt | 6-Hydroxy-5-(naphthalen-2-yl)nicotinamide |
| Primary Alcohol | Reduction | LiAlH4, THF | (6-Hydroxy-5-(naphthalen-2-yl)pyridin-3-yl)methanol |
Amides, Esters, and Thioesters Synthesis
The carboxylic acid moiety of this compound is a prime site for derivatization to form amides, esters, and thioesters. These transformations are fundamental in medicinal chemistry for altering properties such as solubility, stability, and biological activity.
Amide Synthesis: Amide derivatives can be synthesized through the activation of the carboxylic acid followed by reaction with a primary or secondary amine. A common and effective method involves the conversion of the carboxylic acid to an acyl chloride. This is typically achieved by treating the parent acid with a chlorinating agent such as oxalyl chloride or thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The resulting acyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with an amine to yield the corresponding amide. The reaction is generally performed in an inert solvent, and a base like triethylamine (B128534) may be added to neutralize the hydrochloric acid byproduct. mdpi.com
A representative reaction scheme for the synthesis of N-substituted amides from a generic substituted nicotinic acid is depicted below: Step 1: Acyl Chloride Formation Substituted Nicotinic Acid + Oxalyl Chloride (or SOCl₂) → Substituted Nicotinoyl Chloride
Step 2: Amidation Substituted Nicotinoyl Chloride + R¹R²NH → N,N-disubstituted Nicotinamide (B372718) + HCl
This methodology has been successfully applied to the synthesis of a variety of N-(thiophen-2-yl) nicotinamide derivatives, demonstrating its broad applicability. mdpi.com
| Reagent | Product Type | General Yield Range | Reference |
| Primary/Secondary Amine | N-substituted Amide | 65-75% | mdpi.com |
| Alcohol | Ester | Varies | google.com |
| Thiol | Thioester | Not Specified |
Ester Synthesis: Esterification of the carboxylic acid can be accomplished through several standard methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a direct approach. scholarsresearchlibrary.com The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product.
Alternatively, esters can be prepared from the acyl chloride intermediate, similar to amide synthesis, by reacting it with an appropriate alcohol. This method is often faster and not reversible. For complex substrates, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct condensation of the carboxylic acid with an alcohol.
Thioester Synthesis: The synthesis of thioesters would parallel the methods used for esters. The reaction of the corresponding acyl chloride with a thiol in the presence of a base is a common route. Alternatively, direct condensation of the carboxylic acid with a thiol using coupling agents can also be employed. While specific examples for thioester synthesis from this particular nicotinic acid are not readily available, the general principles of thioester formation are well-established in organic synthesis.
Reduced and Oxidized Forms of the Carboxylic Acid
Reduced Forms: The carboxylic acid group can be reduced to a primary alcohol. A common method for this transformation is the conversion of the carboxylic acid to its corresponding methyl or ethyl ester, followed by reduction. The ester can be effectively reduced to the hydroxymethyl group using reducing agents like sodium borohydride (B1222165) in methanol, often under reflux in a solvent such as tetrahydrofuran (B95107) (THF). scholarsresearchlibrary.com This two-step process is generally preferred over the direct reduction of the carboxylic acid, which would require stronger reducing agents like lithium aluminum hydride (LAH).
Another form of reduction involves the pyridine ring itself. For the related compound, 6-hydroxynicotinic acid, a ferredoxin-dependent enzymatic reduction has been reported to yield 6-oxo-1,4,5,6-tetrahydronicotinic acid. nih.gov This suggests that the pyridine core of this compound could also be susceptible to reduction under specific enzymatic or catalytic hydrogenation conditions.
Oxidized Forms: Oxidative transformations of 6-hydroxynicotinic acid derivatives can lead to interesting structural changes. For instance, the enzymatic oxidative decarboxylation of 6-hydroxynicotinic acid by 6-hydroxynicotinate 3-monooxygenase results in the formation of 2,5-dihydroxypyridine. researchgate.netnih.govnih.gov This reaction involves both the oxidation of the pyridine ring and the loss of the carboxylic acid group as carbon dioxide. This suggests that this compound could potentially undergo a similar transformation, leading to a 5-(naphthalen-2-yl)-2,5-dihydroxypyridine derivative.
| Transformation | Product | Key Reagents/Conditions | Reference |
| Carboxylic Acid Reduction | Primary Alcohol | 1. Esterification 2. NaBH₄/MeOH | scholarsresearchlibrary.com |
| Pyridine Ring Reduction | Tetrahydropyridine derivative | Ferredoxin-dependent enzymes | nih.gov |
| Oxidative Decarboxylation | Dihydroxypyridine derivative | 6-Hydroxynicotinate 3-monooxygenase | researchgate.netnih.govnih.gov |
Ring Expansion and Contraction Reactions Involving the Pyridine Core
The modification of the central pyridine ring through expansion or contraction reactions represents a significant synthetic challenge but offers access to novel heterocyclic systems.
Ring Expansion: Ring expansion of six-membered heterocyclic rings to seven-membered systems like azepines can be achieved through various rearrangement reactions. nih.gov While specific examples for the pyridine core of nicotinic acid derivatives are not prevalent, general strategies such as the Beckmann or Schmidt rearrangements of a suitably functionalized precursor could be envisioned. For instance, a ketone functionality introduced onto the pyridine ring or a side chain could serve as a handle for these types of rearrangements.
Ring Contraction: Ring contraction of a pyridine or a partially reduced piperidine (B6355638) ring can lead to five-membered ring systems. Photomediated reactions have been shown to induce the ring contraction of N-acylated piperidines to form cyclopentane (B165970) derivatives. nih.gov This strategy would necessitate the initial reduction of the aromatic pyridine core of this compound to the corresponding piperidine. Subsequent functionalization and photochemical rearrangement could then potentially yield a novel proline derivative bearing the naphthyl and modified carboxyl substituents.
Heterocyclic Annulation Strategies
Heterocyclic annulation involves the construction of a new ring fused to an existing ring system. For this compound, the pyridine core presents several possibilities for annulation reactions, which could lead to the formation of polycyclic heteroaromatic compounds.
The positions ortho to the hydroxyl group (C-5 and C-2) and the positions adjacent to the existing substituents could be targeted for cyclization reactions. For example, functionalization of the C-4 position with a suitable group could enable a cyclization reaction with the substituent at C-5 to form a new fused ring.
Furthermore, if the nitrogen of the pyridine ring is quaternized, it can become more susceptible to nucleophilic attack, potentially opening up pathways for ring-opening and subsequent recyclization to form different heterocyclic systems. While specific examples for the target molecule are not documented, the principles of heterocyclic chemistry suggest that annulation strategies could be a fruitful area for creating novel derivatives.
Enzymatic and Biocatalytic Transformations of Nicotinic Acid Scaffolds Mechanistic Focus
Investigation of Enzyme-Catalyzed Hydroxylation Mechanisms on Nicotinic Acid Derivatives
The hydroxylation of nicotinic acid derivatives is a key enzymatic reaction, often serving as an initial step in their degradation pathways. This process is catalyzed by a class of enzymes known as hydroxylases, which introduce a hydroxyl group onto the pyridine (B92270) ring.
A prominent and well-studied enzyme involved in the hydroxylation of nicotinic acid derivatives is 6-hydroxynicotinate 3-monooxygenase (NicC), a Group A FAD-dependent monooxygenase. nih.govresearchgate.net These enzymes utilize flavin adenine (B156593) dinucleotide (FAD) as a prosthetic group and typically require a reducing agent like NADH or NADPH to activate molecular oxygen for the hydroxylation reaction. nih.govwikipedia.org The general mechanism involves the reduction of the enzyme-bound FAD by NADH, followed by the reaction with molecular oxygen to form a highly reactive C(4a)-hydroperoxyflavin intermediate. This intermediate is the primary oxidizing species responsible for hydroxylating the substrate. researchgate.net
In the context of 6-Hydroxy-5-(naphthalen-2-YL)nicotinic acid , a flavin-dependent monooxygenase would be a likely candidate for its further hydroxylation. The bulky naphthalene (B1677914) substituent at the 5-position could, however, present a significant steric hindrance, potentially affecting the binding of the substrate to the enzyme's active site and the subsequent hydroxylation. The electronic properties of the naphthalene ring might also influence the reactivity of the nicotinic acid core.
Structural studies of enzymes like NicC from Pseudomonas putida have provided valuable insights into substrate binding and catalysis. researchgate.netnih.gov The crystal structure of NicC has been resolved, and the active site has been modeled with its substrate, 6-hydroxynicotinic acid (6-HNA). researchgate.net These studies reveal the key amino acid residues that interact with the substrate and position it correctly for hydroxylation.
For a larger substrate such as This compound , co-crystallization studies with a suitable hydroxylase would be crucial to understand the specific interactions. The naphthalene moiety would likely require a larger binding pocket than that found in the wild-type NicC. Structural analysis would help to identify potential steric clashes and inform protein engineering efforts to accommodate such bulky substrates.
Site-directed mutagenesis is a powerful technique to probe the role of specific amino acid residues in enzyme function. mdpi.com In the case of NicC, mutagenesis studies have been instrumental in identifying key residues for substrate binding and catalysis. For example, comparative kinetic analyses of NicC variants have identified Tyr215 and His47 as critical for both the binding of 6-HNA and the coupling of product formation. nih.govnih.gov These studies support an electrophilic aromatic substitution reaction mechanism where a His47-Tyr215 pair may act as a general base to facilitate substrate hydroxylation. nih.gov
To enhance the catalytic activity towards This compound , site-directed mutagenesis could be employed to modify the active site of a suitable monooxygenase. By targeting residues that line the substrate-binding pocket, it may be possible to create variants with increased affinity and catalytic efficiency for this larger, more complex substrate. nih.gov
Table 1: Key Amino Acid Residues in NicC Variants and their Function
| Residue Variant | Effect on 6-HNA Binding | Effect on Product Formation | Postulated Role | Reference |
| Y215F | Significantly reduced (>240-fold increase in Kd) | Drastically reduced coupling ([2,5-DHP]/[NAD+] = 0.005) | Critical for substrate binding and catalysis | nih.govnih.gov |
| H47E | Significantly reduced (>350-fold increase in Kd) | Reduced coupling ([2,5-DHP]/[NAD+] = 0.07) | Critical for substrate binding and catalysis | nih.govnih.gov |
| C202A | Not specified as critical for binding | Not specified as critical for coupling | Part of the active site environment | nih.govnih.gov |
| H211A | Not specified as critical for binding | Not specified as critical for coupling | Part of the active site environment | nih.govnih.gov |
| H302A | Not specified as critical for binding | Not specified as critical for coupling | Part of the active site environment | nih.govnih.gov |
| Y225F | Not specified as critical for binding | Not specified as critical for coupling | Part of the active site environment | nih.govnih.gov |
Biotransformation Pathways and Intermediate Identification
The biotransformation of nicotinic acid in various microorganisms has been well-documented. In aerobic bacteria, the degradation of nicotinic acid often proceeds through a series of hydroxylation and ring-cleavage reactions. nih.gov A common pathway involves the initial hydroxylation of nicotinic acid to 6-hydroxynicotinic acid. This is followed by a decarboxylative hydroxylation to form 2,5-dihydroxypyridine, which is then further metabolized. nih.gov
The biotransformation pathway of This compound is currently uncharacterized. However, based on known pathways for simpler nicotinic acid derivatives, a plausible initial step would be further hydroxylation of the pyridine ring, potentially at the 3-position, catalyzed by a monooxygenase. The presence of the bulky naphthalene group could also lead to alternative metabolic routes, such as transformations on the naphthalene ring itself, although this is less common for nicotinic acid degrading enzymes. The identification of intermediates would require techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy on samples from biotransformation experiments.
Green Chemistry Applications of Biocatalysis in Nicotinic Acid Synthesis
Biocatalysis offers a green and sustainable alternative to traditional chemical methods for the synthesis of nicotinic acid and its derivatives. nih.govfrontiersin.org Enzymatic processes operate under mild conditions, often in aqueous environments, and exhibit high selectivity, thereby reducing the generation of hazardous waste and byproducts. iith.ac.inallresearchjournal.com For instance, nitrilases have been employed for the conversion of 3-cyanopyridine (B1664610) to nicotinic acid with high efficiency. researchgate.netmdpi.com
The application of biocatalysis to the synthesis of complex derivatives like This compound holds significant promise. A chemoenzymatic approach could be envisioned, where chemical synthesis is used to construct the basic carbon skeleton, and an enzymatic step is employed for the selective hydroxylation of a precursor molecule. This would avoid the use of harsh oxidizing agents and complex protection-deprotection strategies often required in traditional organic synthesis. The development of robust and efficient biocatalysts for such transformations is a key area of ongoing research in green chemistry. nih.gov
Advanced Analytical Method Development and Validation for Chemical Analysis
Chromatographic Method Development (HPLC, GC) for Purity and Quantitative Analysis
The selection of a suitable chromatographic method is paramount for the accurate and reliable analysis of 6-Hydroxy-5-(naphthalen-2-YL)nicotinic acid. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques, with the choice depending on the physicochemical properties of the analyte.
High-Performance Liquid Chromatography (HPLC):
Given the presence of a polar carboxylic acid group and a large, non-volatile naphthalene (B1677914) moiety, Reverse-Phase HPLC (RP-HPLC) is the most appropriate and widely used method for the analysis of such aromatic carboxylic acids. sielc.comresearchgate.net
A hypothetical RP-HPLC method for this compound would likely involve:
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of non-polar to moderately polar compounds. researchgate.net
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) would be employed. researchgate.netresearchgate.net The gradient would be optimized to ensure adequate retention and sharp peaks. The pH of the aqueous phase would be controlled to ensure the consistent ionization state of the carboxylic acid group.
Detection: A UV detector would be suitable, with the detection wavelength set at a lambda max of the compound to ensure high sensitivity. sielc.com Given the extensive chromophore of the naphthalene ring, strong UV absorbance is expected. A photodiode array (PDA) detector could also be used to obtain spectral information and assess peak purity. core.ac.uk
Flow Rate and Temperature: A flow rate of around 1.0 mL/min and a controlled column temperature (e.g., 30 °C) would be typical starting points for method development. researchgate.net
Gas Chromatography (GC):
Direct analysis of this compound by GC is challenging due to its low volatility and the presence of the polar carboxylic acid and hydroxyl groups. jfda-online.comlmaleidykla.lt These functional groups can lead to poor peak shape and thermal degradation in the GC inlet. myfoodresearch.com Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable derivative. lmaleidykla.ltnih.gov
A potential GC-MS method would involve:
Derivatization: Silylation is a common derivatization technique for carboxylic acids and hydroxyl groups, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). lmaleidykla.lt This would replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility.
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms), would be suitable for separating the derivatized analyte. mdpi.comresearchgate.net
Injection and Temperature Program: A split/splitless injector would be used, and the oven temperature program would be optimized to ensure the separation of the analyte from any impurities or derivatizing agent byproducts. myfoodresearch.comnih.gov
Detection: Mass Spectrometry (MS) is the preferred detector for GC as it provides both quantitative data and structural information, aiding in peak identification and purity assessment. nih.govmdpi.com
Method Validation Parameters (e.g., Linearity, Precision, Accuracy, LOD, LOQ)
Once a chromatographic method is developed, it must be validated to ensure it is suitable for its intended purpose. The validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). ijnrd.org
Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. nih.gov A calibration curve is generated by analyzing a series of standards of known concentrations, and the correlation coefficient (r²) is calculated. nih.gov For a reliable method, the r² value should typically be ≥ 0.999.
Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). researchgate.net Precision is assessed at two levels:
Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment. ijnrd.org
Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or different equipment. ijnrd.org
Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. ijnrd.org It is often determined by recovery studies, where a known amount of pure drug is added to a placebo formulation and the amount recovered is measured. ijnrd.orgresearchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. researchgate.net
Hypothetical Validation Data for an HPLC Method for this compound
| Parameter | Hypothetical Result | Acceptance Criteria |
|---|---|---|
| Linearity (Concentration Range) | 1 - 100 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Precision (RSD %) | ||
| - Repeatability (Intra-day) | < 2.0% | RSD ≤ 2% |
| - Intermediate Precision (Inter-day) | < 2.0% | RSD ≤ 2% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | Signal-to-Noise Ratio ≥ 10:1 |
Development of Reference Standards and Certified Reference Materials
A well-characterized reference standard is essential for the quantitative analysis of any compound. sigmaaldrich.com For this compound, a primary reference standard would need to be synthesized and purified to a very high degree.
The development of a reference standard involves:
Synthesis and Purification: The compound would be synthesized and then purified using techniques such as recrystallization or preparative chromatography to achieve the highest possible purity.
Characterization: The identity and structure of the compound would be unequivocally confirmed using a battery of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Purity Assessment: The purity of the reference standard would be determined using multiple analytical techniques to ensure there are no significant impurities. This often involves a mass balance approach, where the content of the main component is calculated by subtracting the percentages of all identified impurities and non-volatile components (e.g., water, residual solvents). Chromatographic purity would be assessed by the developed HPLC or GC method.
Once a primary reference standard is established, secondary or working standards can be prepared and qualified against the primary standard. sigmaaldrich.com For commercial use, a Certified Reference Material (CRM) may be developed by a national metrology institute or an accredited reference material producer. sigmaaldrich.com CRMs are produced and certified in accordance with international standards such as ISO 17034 and ISO/IEC 17025, providing traceability and a high level of confidence in their stated purity and uncertainty. sigmaaldrich.comsigmaaldrich.com
Future Directions and Research Perspectives
Exploration of Novel Synthetic Pathways
The efficient construction of the 6-Hydroxy-5-(naphthalen-2-YL)nicotinic acid scaffold is paramount for its future investigation. While classical methods involving the condensation of nicotinic acid and naphthalene (B1677914) derivatives provide a basis, future research will likely focus on more sophisticated and efficient synthetic strategies. evitachem.com
Modern synthetic organic chemistry offers a toolkit of powerful reactions that could be adapted for this target. A primary area for exploration involves advanced cross-coupling reactions. For instance, palladium-catalyzed methods like the Suzuki-Miyaura coupling could be employed to form the crucial carbon-carbon bond between the pyridine (B92270) and naphthalene rings. nih.gov This would likely involve coupling a suitably protected 5-bromo-6-hydroxynicotinic acid derivative with naphthalene-2-boronic acid. The development of such a route would offer significant advantages in terms of substrate scope and functional group tolerance.
Another promising avenue is the exploration of multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single operation to form a product that contains portions of all components, are highly valued for their efficiency and atom economy. Designing an MCR to assemble the substituted pyridine core in one pot represents a significant but potentially highly rewarding synthetic challenge. researchgate.net Furthermore, novel approaches based on skeletal editing or transmutation of more common heterocycles, such as converting isoquinolines into naphthalenes, could inspire entirely new retrosynthetic disconnections for accessing complex naphthalene-substituted aromatics. nih.gov
| Potential Synthetic Strategy | Key Reactants | Anticipated Advantages |
| Suzuki-Miyaura Coupling | 5-Bromo-6-hydroxynicotinic acid derivative, Naphthalene-2-boronic acid | High yield, functional group tolerance, well-established methodology |
| Multicomponent Reaction | Simple acyclic precursors (e.g., aldehydes, ketones, ammonia (B1221849) source) | High efficiency, atom economy, rapid assembly of molecular complexity |
| C-H Activation/Arylation | 6-Hydroxynicotinic acid, Naphthalene | Step economy (avoids pre-functionalization of reactants) |
Deeper Understanding of Structure-Reactivity Relationships
A thorough investigation into the relationship between the molecular structure of this compound and its chemical reactivity is essential. The interplay between the electron-donating hydroxyl group, the electron-withdrawing carboxylic acid, and the sterically demanding naphthalene substituent governs the molecule's electronic properties and physical behavior.
Future studies should systematically probe how these substituents influence the reactivity of the pyridine ring. For example, the bulky naphthalene group at the C5 position could sterically hinder reactions at adjacent positions (C4 and C6), potentially directing functionalization to the C2 position. nih.gov Conversely, the electronic effects of the hydroxyl and carboxyl groups will modulate the nucleophilicity and electrophilicity of the entire ring system.
Kinetic and mechanistic studies on reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and derivatization of the carboxyl group will be crucial. For instance, understanding the relative ease of esterification versus decarboxylation under various conditions would be fundamental. researchgate.net Comparing the reactivity of this compound to simpler analogs, such as 6-hydroxynicotinic acid and 5-phenylnicotinic acid, would help to isolate and quantify the specific steric and electronic contributions of the naphthalene moiety. nih.govacs.org Such studies provide the fundamental data needed to predict the behavior of this molecule in more complex chemical environments.
Integration of Advanced Computational Techniques with Experimental Studies
The synergy between computational chemistry and experimental work offers a powerful paradigm for accelerating research. For a molecule like this compound, in silico methods can provide profound insights into its properties and predict its behavior, thereby guiding laboratory efforts.
Density Functional Theory (DFT) calculations can be employed to model the molecule's geometry, electronic structure, and spectroscopic properties. epstem.net Such calculations can determine key electronic parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental to understanding chemical reactivity and potential applications in electronic materials. researchgate.net Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions, predicting how the molecules might pack in a solid state and identifying key interactions like hydrogen bonding. orgchemres.orgresearchgate.net
Furthermore, computational tools can be used to predict reaction outcomes and explore potential reaction mechanisms. For example, modeling the transition states for various synthetic pathways could help identify the most energetically favorable routes before they are attempted in the lab. Molecular docking simulations could predict the binding affinity and orientation of the molecule within the active sites of enzymes, guiding future explorations in medicinal chemistry. researchgate.net The integration of these computational predictions with experimental validation will lead to a more efficient and deeper understanding of the compound's chemistry.
Development of Sustainable Synthesis Protocols
In line with the principles of green chemistry, future research must prioritize the development of environmentally benign synthetic routes to this compound. Traditional synthetic methods often rely on harsh reagents, toxic solvents, and energy-intensive conditions.
A key area of focus will be the use of biocatalysis. Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions. While an enzyme for the direct synthesis of this specific molecule may not exist, techniques like directed evolution could be used to engineer existing enzymes for this purpose. frontiersin.org For example, a nicotinic acid hydroxylase could potentially be modified to accept 5-arylnicotinic acids as substrates. researchgate.net
Another sustainable approach is the use of green catalysts and alternative energy sources. This could involve using natural catalysts, such as citric acid from lemon juice, to promote key reaction steps. pharmascholars.com Photocatalysis, which uses visible light to drive chemical reactions, represents a state-of-the-art method for conducting organic synthesis with minimal energy consumption and waste. mdpi.com The development of a photocatalytic C-H arylation of 6-hydroxynicotinic acid would be a particularly innovative and sustainable approach. Additionally, replacing traditional organic solvents with water or bio-based solvents and utilizing recyclable catalysts are crucial steps toward creating a truly green synthesis protocol. nih.govnih.gov
| Sustainable Approach | Description | Potential Benefit |
| Biocatalysis/Enzymatic Synthesis | Use of engineered enzymes (e.g., hydroxylases) to perform specific transformations. | High selectivity, mild reaction conditions (aqueous, room temp), reduced waste. |
| Photocatalysis | Using light as an energy source with a photocatalyst (e.g., metal-free carbon nitrides) to drive reactions. | Energy efficiency, use of renewable energy source, novel reactivity. |
| Green Catalysts | Employing non-toxic, renewable catalysts such as those derived from natural sources. | Reduced toxicity, lower cost, biodegradability. |
| Alternative Solvents | Replacing hazardous organic solvents with water, supercritical CO₂, or bio-solvents. | Reduced environmental impact and worker hazard. |
Expanding Derivatization Libraries for Material Science Applications
The unique structure of this compound makes it an attractive building block, or "synthon," for the creation of larger, functional molecules relevant to material science. Future research should focus on creating libraries of derivatives by chemically modifying the key functional groups.
The carboxylic acid group is a prime site for derivatization. It can be readily converted into esters, amides, or acid chlorides, which can then be used in polymerization reactions. researchgate.netchemistryjournal.net For example, converting the molecule into a diol (by reducing the carboxylic acid) or a diamine could create monomers for the synthesis of novel polyesters or polyamides.
The pyridine nitrogen and the phenolic hydroxyl group also offer handles for modification. The nitrogen can be quaternized or coordinated to metal centers, a strategy often used in the design of catalysts or functional metal-organic frameworks (MOFs). The hydroxyl group can be converted to an ether or used as a nucleophile in various coupling reactions. By systematically exploring these derivatization pathways, a library of compounds can be generated, each with tailored properties for potential use as liquid crystals, organic light-emitting diodes (OLEDs), or specialized polymers, without focusing on the specific material outcomes themselves. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. What synthetic strategies yield 6-Hydroxy-5-(naphthalen-2-YL)nicotinic acid with high purity?
- Methodology : A multi-step synthesis is recommended, starting with coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) to introduce the naphthalene moiety. Purification steps should include column chromatography followed by recrystallization. High-Performance Liquid Chromatography (HPLC) with a Chromolith column (as referenced in ) ensures final purity ≥97%. Monitor reaction progress using Thin-Layer Chromatography (TLC) and confirm intermediates via Fourier-Transform Infrared Spectroscopy (FTIR) for functional group analysis .
Q. Which analytical techniques validate the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns and aromatic proton environments.
- Mass Spectrometry (LC-MS) : Electrospray ionization (ESI) in negative mode detects molecular ion peaks and fragmentation patterns ( ).
- Elemental Analysis : Verify empirical formula consistency (C/H/N ratios).
- Purity Assessment : Employ reverse-phase HPLC with UV detection at 254 nm, referencing retention time against standards .
Q. How can acid-base properties be experimentally determined in varying solvents?
- Methodology : Conduct potentiometric titrations in polar aprotic (e.g., DMSO) and protic (e.g., water) solvents. Use UV-Vis spectroscopy to track deprotonation shifts in the carboxylic acid (≈240–280 nm) and hydroxyl groups (≈300–350 nm). Compare pKa values with computational predictions (e.g., DFT calculations) .
Advanced Research Questions
Q. How are crystallographic data contradictions resolved for this compound?
- Methodology : Employ the SHELX suite (SHELXL for refinement) to address issues like twinning or disordered solvent molecules. Collect high-resolution X-ray diffraction data (≤1.0 Å) and refine anisotropic displacement parameters. Validate using R-factors (<5%) and residual electron density maps. For ambiguous cases, cross-validate with Powder X-ray Diffraction (PXRD) to confirm phase purity .
Q. What computational approaches predict interactions with biological targets (e.g., enzymes)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to nicotinic acid receptors or oxidoreductases. Parameterize the ligand using Gaussian-based DFT optimization (B3LYP/6-31G*).
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bonding and hydrophobic interactions using VMD or PyMOL .
Q. How can metabolomic pathways involving this compound be analyzed?
- Methodology : Apply targeted LC-MS metabolomics ( ) with stable isotope-labeled internal standards (e.g., -nicotinic acid). Extract metabolites from cell lysates using methanol:water (80:20), and separate via C18 columns. Quantify using Multiple Reaction Monitoring (MRM) modes. Pathway enrichment analysis (via KEGG or MetaboAnalyst) identifies perturbed biochemical routes .
Q. What strategies address conflicting spectroscopic data in reaction optimization?
- Methodology : Implement Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity). Use Response Surface Methodology (RSM) to model optimal conditions. Cross-correlate FTIR and -NMR data to resolve ambiguities in intermediate structures. For kinetic studies, employ stopped-flow UV-Vis spectroscopy .
Methodological Notes
- Synthesis : Prioritize regioselective protection of the hydroxyl group during coupling to prevent side reactions.
- Crystallography : For twinned crystals, use the TWINABS tool in SHELX for data scaling .
- Computational Modeling : Validate docking poses with experimental IC50 values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
